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Compound of Interest

Compound Name: Oxazol-4-amine

CAS No.: 110926-01-7

Cat. No.: B175032

Get Quote

Part 1: Executive Summary & Strategic Positioning
The oxazol-4-amine scaffold represents a high-value, yet synthetically challenging,

pharmacophore in modern medicinal chemistry. While less ubiquitous than its 5-amino isomer

or the 2-aminothiazole bioisostere, the 4-aminooxazole core offers distinct physicochemical

advantages, particularly in lowering logP and altering hydrogen bond acceptor (HBA) profiles in

kinase and enzyme inhibitor design.

This guide objectively compares oxazol-4-amine derivatives against their primary bioisosteres

(thiazoles, pyrazoles, and isoxazoles), focusing on their utility in targeting IDO1 (Indoleamine

2,3-dioxygenase 1) and ATP-competitive kinase pockets.

Key Differentiators
Metabolic Stability: Unlike the metabolically "hot" sulfur in thiazoles, the oxazole ring reduces

oxidative liability but introduces hydrolytic instability if not properly substituted at C5.
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Solubility: The oxazole oxygen significantly lowers lipophilicity compared to thiazole,

improving aqueous solubility—a critical parameter for oral bioavailability.

Vector Geometry: The 4-amino position directs substituents in a specific vector (approx. 138°

relative to C2), crucial for accessing "gatekeeper" residues in kinase active sites.

Part 2: Mechanistic Insight & SAR Deep Dive
The Stability-Activity Trade-off
The primary challenge with 4-aminooxazoles is their inherent instability compared to 5-

aminooxazoles. The 4-amino tautomer is prone to hydrolysis unless stabilized by Electron-

Withdrawing Groups (EWG) at the C5 position.

Unsubstituted 4-aminooxazoles: Generally unstable; exist as transient intermediates.

C5-Stabilized Derivatives: Substitution with esters (-COOEt), cyano (-CN), or aryl groups at

C5 stabilizes the aromatic system, allowing for the isolation of the amine.

SAR Map: The "Hinge Binder" Architecture
In kinase inhibition, the exocyclic amine at C4 often serves as a hydrogen bond donor to the

hinge region of the kinase ATP pocket.
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Figure 1: Structural Activity Relationship (SAR) map of the Oxazol-4-amine scaffold

highlighting critical substitution points for stability and affinity.

Part 3: Comparative Analysis
Scaffold Comparison Table
This table compares the Oxazol-4-amine against its common bioisosteres in the context of

kinase and IDO1 inhibition.
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Performance Data: IDO1 Inhibition
In IDO1 inhibition, the coordination to the heme iron is pivotal. While 4-amino-1,2,3-triazoles

are the gold standard (e.g., Epacadostat analogues), oxazol-4-amines offer an alternative

binding mode.

Triazole Inhibitors: Direct coordination to Heme Fe(II) via N2/N3.

Oxazole Inhibitors: Often bind via the exocyclic amine or C2-substituent interaction, avoiding

the strong "iron-lock" that can lead to CYP450 off-target effects.

Part 4: Experimental Protocols
Synthesis of Stable 4-Aminooxazoles (Gold-Catalyzed
Annulation)
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Rationale: Traditional methods (e.g., reduction of 4-nitrooxazoles) often fail for non-fused

systems due to ring instability. The Gold(III)-catalyzed reaction of N-acyl sulfilimines with

ynamides is the modern standard for accessing this scaffold.

Reagents:

N-acyl sulfilimine (1.0 equiv)

Ynamide (1.2 equiv)

Catalyst: PicAuCl2 (5 mol%)

Solvent: 1,2-Dichloroethane (DCE)

Protocol:

Preparation: In a flame-dried Schlenk tube under argon, dissolve the N-acyl sulfilimine (0.2

mmol) and ynamide (0.24 mmol) in anhydrous DCE (2.0 mL).

Catalysis: Add PicAuCl2 (5 mol%) in one portion.

Reaction: Stir the mixture at 60°C for 2-4 hours. Monitor consumption of the ynamide by TLC

(Hexane/EtOAc 3:1).

Work-up: Filter the reaction mixture through a short pad of silica gel, washing with CH2Cl2.

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography

(Gradient: 0-20% EtOAc in Hexanes).

Validation: Verify structure via 1H NMR (look for C5-H singlet if unsubstituted, or substituent

peaks) and 13C NMR.

In Vitro Kinase Inhibition Assay (FRET-based)
Rationale: To assess the potency of the 4-aminooxazole derivative against a target kinase

(e.g., Aurora A, EGFR).

Materials:
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Recombinant Kinase (e.g., Aurora A)

Fluorescently labeled peptide substrate (e.g., ULight-Histone H3)

Europium-labeled anti-phospho-antibody

Test Compounds (Oxazol-4-amine derivatives)[1][2][3][4]

Workflow:

Dilution: Prepare 3-fold serial dilutions of test compounds in DMSO (Top concentration: 10

µM).

Incubation: Mix kinase (5 nM), substrate (50 nM), and ATP (at Km) in kinase buffer (50 mM

HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

Reaction: Add compound solution (100 nL) to the reaction mix (10 µL) in a 384-well low-

volume plate. Incubate for 60 min at RT.

Detection: Add Eu-labeled antibody and EDTA (to stop reaction). Incubate for 60 min.

Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 320 nm,

Emission: 615 nm / 665 nm).

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter

logistic fit.

Part 5: Visualizations
Synthesis Pathway: Gold-Catalyzed Annulation
This diagram illustrates the convergent synthesis of the 4-aminooxazole core, highlighting the

modularity of the inputs.
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Figure 2: Modular synthesis of 4-aminooxazoles via Gold(III)-catalyzed [3+2] annulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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